

# In-Depth Technical Guide: CK1-IN-4 Mechanism of Action

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## Compound of Interest

Compound Name: CK1-IN-4  
Cat. No.: B15544170

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the Casein Kinase 1 (CK1) inhibitor, **CK1-IN-4**. The information presented herein is intended to support research and drug development efforts by providing detailed data, experimental protocols, and visual representations of the inhibitor's biological context.

## Core Compound Properties

**CK1-IN-4**, also identified as Compound 59 in the work by Grieco et al. (2024), is a small molecule inhibitor belonging to the 7-amino-[1][2][3]triazolo[1,5-a][1][4][5]triazine chemical class.[1][2] It has been characterized as an ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ).[1][6]

## Quantitative Data

The inhibitory activity of **CK1-IN-4** has been primarily characterized against CK1δ. A comprehensive kinase selectivity profile against a broader panel of kinases is not yet publicly available.

Target	Parameter	Value	Reference
CK1δ	IC50	2.74 μM	[1]

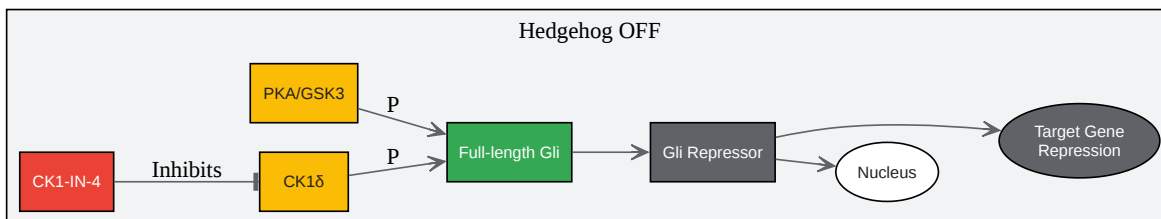
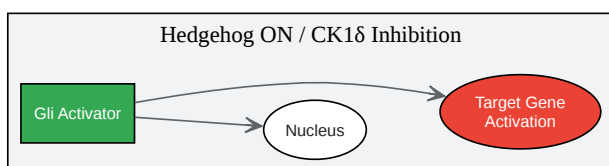
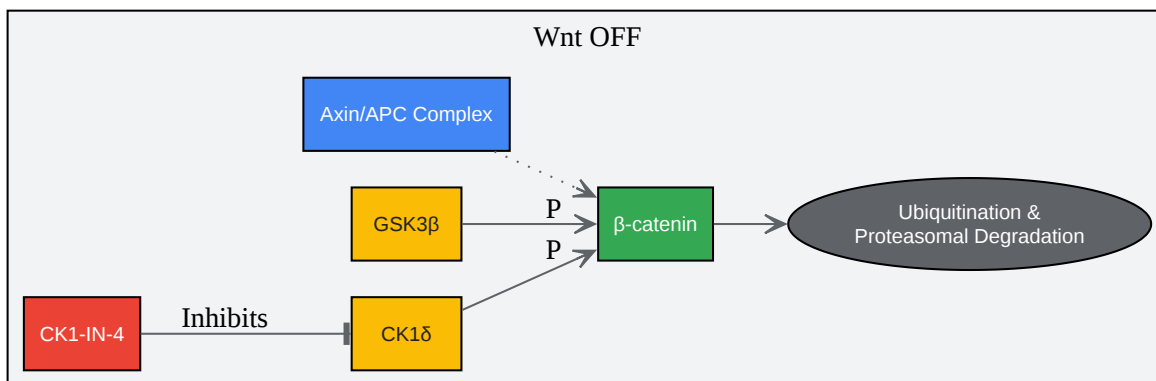
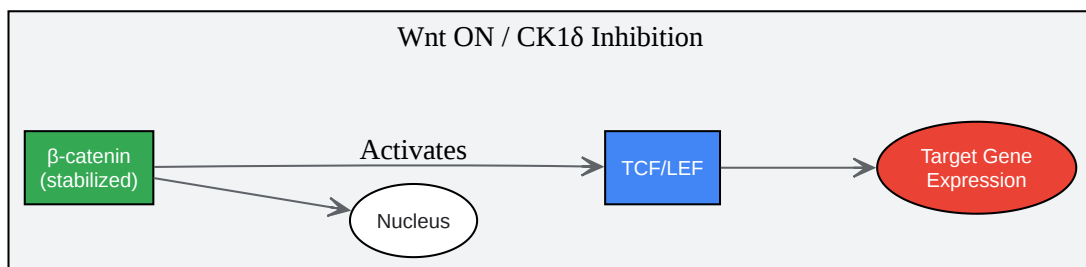
Note: The IC50 value represents the concentration of **CK1-IN-4** required to inhibit 50% of the enzymatic activity of CK1δ in a biochemical assay. Further studies are required to determine the inhibitor's selectivity against other CK1 isoforms (α, ε, γ) and a wider range of protein kinases.

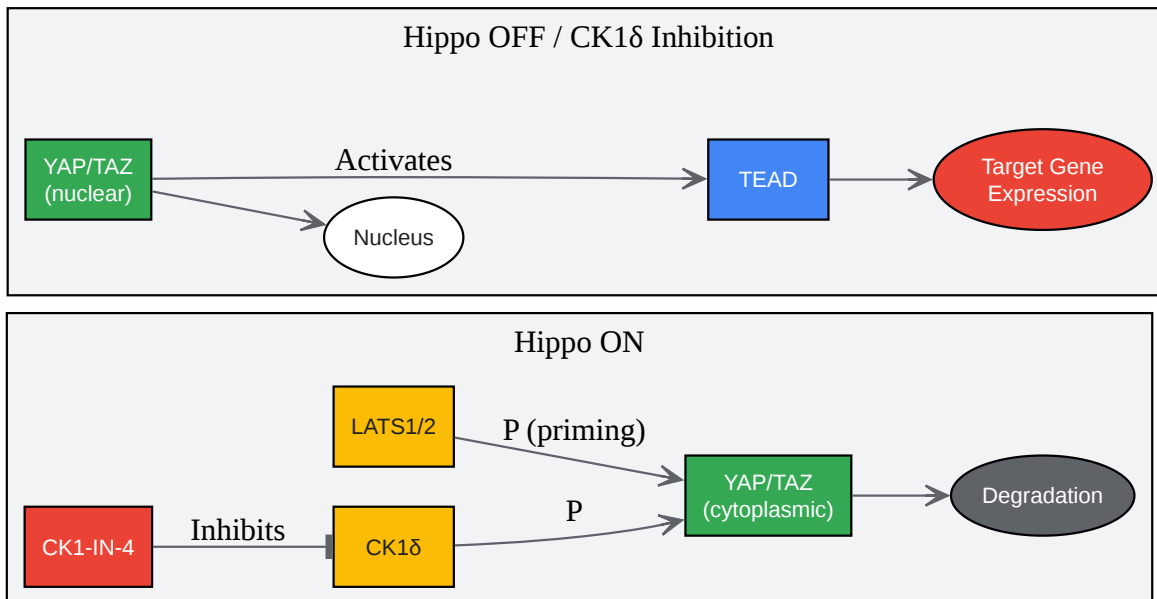
## Mechanism of Action and Signaling Pathways

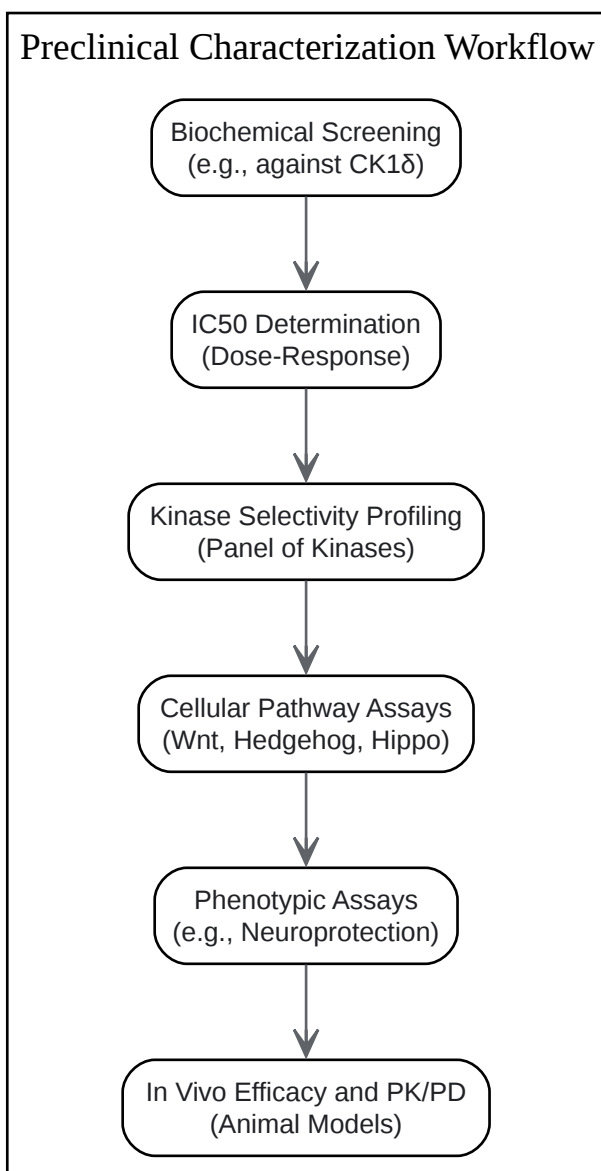
**CK1-IN-4** exerts its effects by inhibiting the catalytic activity of CK1δ, a key serine/threonine kinase involved in the regulation of multiple critical cellular signaling pathways.[1][7][8] By blocking the ATP-binding pocket of CK1δ, **CK1-IN-4** prevents the phosphorylation of downstream substrates, thereby modulating the activity of these pathways.[2]

### Wnt/β-catenin Signaling Pathway

CK1δ plays a crucial, albeit complex, role in the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, CK1δ, in concert with Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5][7] Inhibition of CK1δ by **CK1-IN-4** is expected to disrupt this process, leading to the stabilization and accumulation of β-catenin. This, in turn, would allow β-catenin to translocate to the nucleus and activate the transcription of TCF/LEF target genes.







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